dimethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
Overview
Description
Dimethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a useful research compound. Its molecular formula is C27H26ClNO6 and its molecular weight is 495.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 495.1448652 g/mol and the complexity rating of the compound is 919. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reaction Mechanisms and Synthesis
- The study of the reactions between dimethyl acetylenedicarboxylate and various amines has reaffirmed the formation of enamine structures facilitated by intramolecular hydrogen bonding, highlighting the importance of understanding reaction mechanisms for synthesizing complex organic compounds (Iwanami, 1971).
Novel Synthesis Approaches
- Vinylphosphonium salt-mediated synthesis provides a simple route to 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives, demonstrating innovative approaches to creating complex heterocyclic structures with potential applications in drug development and material science (Yavari et al., 2002).
Metabolite Synthesis
- Efficient syntheses of metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) have been achieved, showcasing the chemical versatility and potential pharmacological implications of such compounds (Mizuno et al., 2006).
Spectroscopic and Electrochemical Properties
- Studies on the spectroscopic and electrochemical properties of certain quinoline derivatives have expanded our understanding of these compounds' behaviors, which could inform their use in electronic and photonic devices (Sarma et al., 2004).
Computational Analyses
- DFT and TD-DFT/PCM calculations on specific quinoline carbonitrile dyes have provided insights into their molecular structure, spectroscopic characterization, and potential for non-linear optical (NLO) applications, demonstrating the intersection of theoretical chemistry and material science (Wazzan et al., 2016).
Properties
IUPAC Name |
dimethyl 4-(2-chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClNO6/c1-14-21(26(31)34-3)22(17-7-5-6-8-19(17)28)24-20(29-14)13-18(23(25(24)30)27(32)35-4)15-9-11-16(33-2)12-10-15/h5-12,18,22-23,29H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSINHKEQDYUQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(C(C2=O)C(=O)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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